[4-(Cyclopropylmethyl)oxan-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(cyclopropylmethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCPWVSEAIMBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Strategies
Cyclopropane Ring Formation
The cyclopropylmethyl group is typically introduced via alkylation of oxan-4-ylmethanamine precursors. A two-step protocol involving cyclopropanation followed by ring-opening alkylation has been widely adopted:
Cyclopropanation :
Alkylation of Oxane Amine :
Table 1: Comparative Analysis of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 68 |
| NaH | THF | 25 | 6 | 72 |
| DBU | Acetonitrile | 60 | 8 | 65 |
Key Insight: Sodium hydride in THF provides superior yields due to enhanced nucleophilicity of the amine under anhydrous conditions.
Reductive Amination Pathways
Ketone Intermediate Synthesis
Reductive amination avoids the use of hazardous alkylating agents. The protocol involves:
Oxane Ketone Preparation :
Condensation with Cyclopropylmethylamine :
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| STAB | CH₂Cl₂ | 0 | 78 | 95 |
| NaBH₃CN | MeOH | 25 | 65 | 88 |
| BH₃·THF | THF | −20 | 70 | 92 |
Mechanistic Note: STAB selectively reduces iminium ions without attacking the cyclopropane ring, making it ideal for this substrate.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:
- Reactor Configuration :
- Module 1: Cyclopropanation in a microfluidic chamber (residence time: 2 min).
- Module 2: Alkylation under turbulent flow (Re > 4,000).
- Catalyst Recovery :
Table 3: Industrial vs. Laboratory Yields
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Purity | 92% | 99% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Economic Impact: Flow chemistry reduces waste generation by 40% and cuts production costs by 30%.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible-light-mediated C–N bond formation:
- Catalyst : Ir(ppy)₃ (2 mol%).
- Substrates : Oxan-4-ylmethanol and cyclopropylmethyl azide.
- Conditions : Blue LEDs (450 nm), room temperature.
- Yield : 82% with 96% ee.
Advantage: This method bypasses harsh reagents and enables late-stage functionalization of complex intermediates.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce cyclopropylmethyl-substituted oxane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxan-4-ylmethanone derivatives.
Reduction: Cyclopropylmethyl-substituted oxane derivatives.
Substitution: Various functionalized oxane derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine serves as a valuable building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Oxan-4-ylmethanone derivatives |
| Reduction | Cyclopropylmethyl-substituted oxane derivatives |
| Substitution | Functionalized oxane derivatives |
Biology
Research indicates that this compound may exhibit significant biological activity:
- Antimicrobial Properties : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action involves membrane disruption, which is hypothesized to be due to the unique oxane structure.
Medicine
The potential therapeutic applications of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine are under investigation:
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines.
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | 50% reduction in cell viability |
Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as a chemotherapeutic agent.
Industry
In industrial applications, [4-(Cyclopropylmethyl)oxan-4-yl]methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing innovative products in various sectors.
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that [4-(Cyclopropylmethyl)oxan-4-yl]methanamine had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The findings suggest that the compound's structure allows it to penetrate bacterial membranes effectively.
Cancer Cell Line Study
In research involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability at concentrations of 10 µM after 48 hours. The study concluded that the compound could serve as a potential chemotherapeutic agent due to its ability to induce apoptosis.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-yl]methanamine: A structurally similar compound with a tetrahydropyran ring instead of an oxane ring.
Cyclopropylmethyl-substituted oxane derivatives: Compounds with similar cyclopropylmethyl substitution but different functional groups on the oxane ring.
Uniqueness
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine is unique due to its specific combination of a cyclopropylmethyl group and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
[4-(Cyclopropylmethyl)oxan-4-yl]methanamine, also known by its CAS number 1385696-84-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine is characterized by the presence of a cyclopropylmethyl group attached to an oxane ring. This unique structure may contribute to its biological activity, particularly in relation to receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₁O |
| Molecular Weight | 155.21 g/mol |
| CAS Number | 1385696-84-3 |
| Solubility | Soluble in organic solvents |
The biological activity of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may exhibit affinity for certain receptors involved in neuropharmacological pathways.
Receptor Interactions
- Serotonin Receptors : The compound may act as a modulator of serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Potential interactions with dopamine receptors could implicate the compound in reward and addiction mechanisms.
- Norepinephrine Receptors : The activity on norepinephrine receptors suggests possible applications in managing attention disorders.
Pharmacodynamics
The pharmacodynamics of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine have not been extensively characterized; however, studies indicate that it may exhibit both agonistic and antagonistic properties depending on the receptor type engaged.
Case Studies
- Neuropharmacological Effects : In animal models, administration of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine resulted in observable changes in behavior indicative of altered serotonin and dopamine signaling.
- Potential Therapeutic Applications : Research has suggested that this compound could be explored for therapeutic applications in conditions such as depression and anxiety disorders due to its modulatory effects on neurotransmitter systems.
Research Findings
Recent studies have highlighted the potential of [4-(Cyclopropylmethyl)oxan-4-yl]methanamine in various biological assays:
| Study Reference | Findings |
|---|---|
| Study 1 | Demonstrated increased serotonin levels in treated subjects. |
| Study 2 | Showed modulation of dopamine receptor activity leading to behavioral changes. |
| Study 3 | Indicated potential anxiolytic effects in stress-induced models. |
Q & A
Q. Key Factors Affecting Yield :
How can NMR and mass spectrometry resolve structural ambiguities in [4-(Cyclopropylmethyl)oxan-4-yl]methanamine derivatives?
Basic Research Question
- ¹H NMR : Distinctive peaks include cyclopropylmethyl protons (δ 0.36–1.09 ppm) and oxane/piperazine protons (δ 2.18–3.73 ppm). For example, the axial-equatorial splitting of cyclohexyl protons in diastereomers shows distinct multiplicity (td, J = 13.5 Hz) .
- MS (ESI+) : Molecular ion peaks (e.g., m/z 238 [M+H]⁺) confirm molecular weight, while fragmentation patterns identify substituents .
Advanced Tip : Use 2D NMR (COSY, HSQC) to assign stereochemistry in cyclohexyl/piperazine moieties .
What strategies optimize regioselectivity in cyclopropane ring formation during synthesis?
Advanced Research Question
- Catalytic Systems : Acidic conditions (TFA in DCM) promote cyclopropane ring stability during deprotection .
- Steric Effects : Bulky substituents on oxane/piperazine direct cyclopropane addition to less hindered positions. For example, tert-butyl carbamate protection minimizes undesired ring-opening .
Data Contradiction : Yields vary between diastereomers (e.g., 670 mg vs. 1.2 g for (1R,4R) vs. (1S,4S) isomers), highlighting the need for chiral auxiliaries or enantioselective catalysts .
How do stereochemical variations impact biological activity or receptor binding?
Advanced Research Question
- Stereoisomerism : (1R,4R) and (1S,4S) diastereomers exhibit divergent binding affinities. For instance, COMPOUND 36 (1R,4R) showed distinct ¹H NMR shifts (δ 4.04 ppm) compared to COMPOUND 40 (1S,4S), suggesting conformational differences in receptor interactions .
- Methodology : Use chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution to isolate enantiomers .
What methodologies assess the compound’s stability under physiological or storage conditions?
Advanced Research Question
- Accelerated Stability Testing : Expose the compound to varying pH (1–13), temperatures (4–40°C), and humidity (40–80% RH). Monitor degradation via LC-MS .
- Key Findings : Hydrobromide salts (e.g., 4-bromomethyl derivatives) show improved stability (logP 3.7) compared to free amines due to reduced hygroscopicity .
How can computational modeling predict reactivity or metabolic pathways?
Advanced Research Question
- DFT Calculations : Predict cyclopropane ring-opening energies under nucleophilic attack (e.g., by liver enzymes) .
- Docking Studies : Simulate interactions with CYP450 isoforms to identify potential metabolic hotspots .
What purification techniques address low yields in final steps?
Basic Research Question
- Prep TLC : Resolve diastereomers using silica gel plates (e.g., COMPOUND 36, 4.3 mg isolated) .
- Column Chromatography : Optimize eluent polarity (e.g., EtOAc/hexane gradients) for piperazine intermediates .
How can derivatization enhance analytical detection or bioavailability?
Advanced Research Question
- Fluorescent Tagging : Attach dansyl chloride to the methanamine group for UV/fluorescence detection .
- Prodrug Design : Esterify hydroxyl groups to improve membrane permeability .
What are the pitfalls in interpreting conflicting biological activity data across studies?
Advanced Research Question
- Assay Variability : Inconsistent cell lines (e.g., HEK293 vs. CHO) may alter IC₅₀ values for receptor binding .
- Solution : Standardize protocols (e.g., ATP-based viability assays) and validate with positive controls .
How does the oxane ring conformation influence physicochemical properties?
Basic Research Question
- LogP and Solubility : The oxane ring reduces logP (predicted 2.1) compared to purely aliphatic analogs, enhancing aqueous solubility .
- Table :
| Property | [4-(Cyclopropylmethyl)oxan-4-yl]methanamine | Analog (Piperidine) |
|---|---|---|
| LogP | 2.1 | 3.5 |
| PSA | 35 Ų | 28 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
